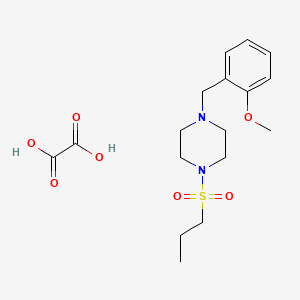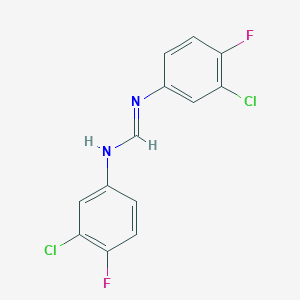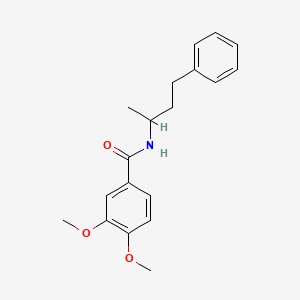![molecular formula C15H19ClN2O4 B3943777 N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as CTEP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CTEP belongs to the class of allosteric modulators that selectively target the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is an allosteric modulator that selectively targets the mGluR5 receptor, which is involved in various physiological processes such as learning and memory, pain perception, and addiction. This compound binds to a specific site on the mGluR5 receptor, which leads to a decrease in receptor activity. This results in a reduction in the release of glutamate, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to improve cognitive deficits in animal models of Fragile X syndrome by reducing the excessive protein synthesis that occurs in this disorder. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders by reducing the release of glutamate. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction by reducing the release of dopamine, a neurotransmitter that is involved in reward and addiction.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for lab experiments. This compound is a highly selective allosteric modulator that targets the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been extensively studied in animal models, which provides a wealth of information on its pharmacological and behavioral effects. However, this compound has some limitations for lab experiments. This compound has a short half-life, which makes it difficult to administer and study in vivo. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One potential direction is the development of more potent and selective allosteric modulators that target the mGluR5 receptor. Another potential direction is the investigation of the role of mGluR5 in various diseases such as autism, schizophrenia, and Parkinson's disease. Additionally, the development of novel drug delivery systems that can improve the pharmacokinetic properties of this compound could enhance its therapeutic potential. Overall, the study of this compound has provided valuable insights into the role of mGluR5 in various physiological processes and has the potential to lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as Fragile X syndrome, anxiety, depression, and addiction. This compound has been shown to improve cognitive deficits in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c16-11-3-5-12(6-4-11)22-9-7-17-14(19)15(20)18-10-13-2-1-8-21-13/h3-6,13H,1-2,7-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYGUROALFEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943708.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3943721.png)


![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3943735.png)


![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)



![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)